molecular formula C25H25N3O4 B2730874 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1706517-38-5

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2730874
CAS RN: 1706517-38-5
M. Wt: 431.492
InChI Key: LFSKDZNWFHJSMU-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups, including a benzodioxole, an oxadiazole, and a piperidine ring. The benzodioxole group is a type of aromatic ether that is often found in pharmaceuticals and agrochemicals . The oxadiazole group is a heterocyclic compound containing an oxygen atom and two nitrogen atoms; it is known for its wide range of biological activities . The piperidine ring is a common feature in many natural products and pharmaceuticals .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich benzodioxole and the electron-deficient oxadiazole. The piperidine ring might undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings and the piperidine might increase its lipophilicity .

Scientific Research Applications

Chemical Behavior and Reactivity

  • Studies have explored the dichotomic behavior of certain oxadiazole derivatives, highlighting their capacity for rearrangement versus hydrolysis in different solvents, such as toluene versus dioxane/water. This suggests potential applications in synthetic chemistry and materials science, where solvent-dependent reactivity can be leveraged for specific outcomes (D’Anna et al., 2004).

Biological Activity

  • Oxadiazole-bearing compounds have been synthesized and evaluated for their biological activities, including antibacterial properties. This indicates potential applications in the development of new antimicrobial agents. The structural elucidation of these compounds through spectroscopic techniques provides a foundation for further pharmacological exploration (Khalid et al., 2016).

Antioxidant Properties

  • Novel 5-substituted-1,3,4-oxadiazoles have been designed, synthesized, and evaluated for their antioxidant activities. The findings suggest these compounds may serve as leads for the development of new antioxidant agents, potentially applicable in pharmacology or materials science to prevent oxidative damage (Rabie et al., 2016).

Future Directions

Future research could involve the synthesis of this compound and the investigation of its physical, chemical, and biological properties. It could also include the development of analogs with improved properties .

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-17-5-2-3-7-20(17)25-26-23(32-27-25)14-19-6-4-12-28(15-19)24(29)11-9-18-8-10-21-22(13-18)31-16-30-21/h2-3,5,7-11,13,19H,4,6,12,14-16H2,1H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSKDZNWFHJSMU-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.